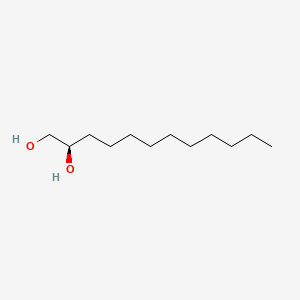
(R)-1,2-Dodecanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1,2-Dodecanediol is an organic compound with the molecular formula C12H26O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to different carbon atoms in the carbon chain. The ®-configuration indicates the specific spatial arrangement of these groups, which can influence the compound’s reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
®-1,2-Dodecanediol can be synthesized through various methods. One common approach involves the reduction of dodecanedioic acid or its esters using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, ®-1,2-Dodecanediol can be produced through catalytic hydrogenation of dodecanedioic acid or its derivatives. This process involves the use of metal catalysts such as palladium or platinum supported on carbon, under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly affect the yield and purity of the final product.
化学反応の分析
Types of Reactions
®-1,2-Dodecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form dodecanedioic acid or its derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form dodecanol using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Dodecanol.
Substitution: Dodecyl chloride.
科学的研究の応用
®-1,2-Dodecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological pathways.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of ®-1,2-Dodecanediol depends on its specific application. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. In chemical reactions, the compound’s reactivity is primarily determined by the presence of the hydroxyl groups, which can participate in hydrogen bonding and nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
1,2-Dodecanediol: The non-chiral version of the compound.
1,2-Decanediol: A shorter chain analog with similar properties.
1,2-Hexadecanediol: A longer chain analog with different physical properties.
Uniqueness
®-1,2-Dodecanediol is unique due to its chiral nature, which can lead to specific interactions with other chiral molecules and biological systems. This chirality can influence its reactivity, solubility, and overall effectiveness in various applications, making it a valuable compound in both research and industrial contexts.
特性
分子式 |
C12H26O2 |
|---|---|
分子量 |
202.33 g/mol |
IUPAC名 |
(2R)-dodecane-1,2-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12-14H,2-11H2,1H3/t12-/m1/s1 |
InChIキー |
ZITKDVFRMRXIJQ-GFCCVEGCSA-N |
異性体SMILES |
CCCCCCCCCC[C@H](CO)O |
正規SMILES |
CCCCCCCCCCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)


![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%](/img/structure/B12059318.png)
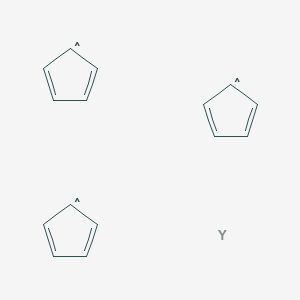

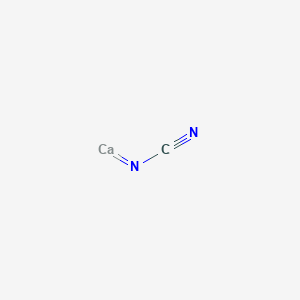
![5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B12059340.png)
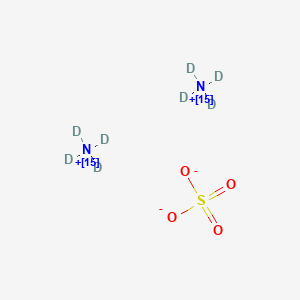


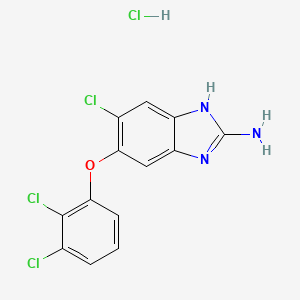
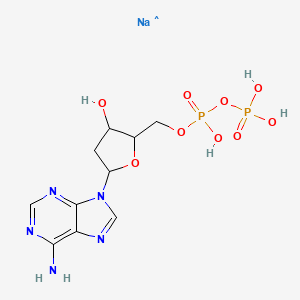
![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)
